Thymidine, 3'-amino-3'-deoxy-
Description
Contextualization as a Modified Nucleoside Analog
Thymidine (B127349), 3'-amino-3'-deoxy-, also known as 3'-aminothymidine (AMT), is a synthetic derivative of the naturally occurring nucleoside, thymidine. biosynth.com As a modified nucleoside analog, its structure mirrors that of thymidine with a critical alteration at the 3' position of the deoxyribose sugar moiety. wikipedia.org In natural deoxyribonucleosides, this position is occupied by a hydroxyl (-OH) group, which is fundamental for the formation of the phosphodiester bonds that constitute the backbone of deoxyribonucleic acid (DNA). wikipedia.org In Thymidine, 3'-amino-3'-deoxy-, this 3'-hydroxyl group is replaced by an amino (-NH2) group. sigmaaldrich.com
This substitution introduces significant changes to the molecule's chemical properties and its behavior in biochemical reactions, particularly those involving DNA synthesis. nih.gov The amino group at the 3' position is more nucleophilic than the hydroxyl group it replaces. rsc.org This structural modification is the cornerstone of its scientific utility and the basis for its investigation in various research contexts. The compound is also known as a catabolite of the well-known antiviral drug zidovudine (B1683550) (AZT). biosynth.com
Table 1: Structural Comparison of Thymidine and Thymidine, 3'-amino-3'-deoxy-
| Feature | Thymidine | Thymidine, 3'-amino-3'-deoxy- |
|---|---|---|
| Sugar Moiety | Deoxyribose | 3'-Deoxy-3'-aminoribose |
| Group at 3' Position | Hydroxyl (-OH) | Amino (-NH2) |
| Chemical Formula | C₁₀H₁₄N₂O₅ | C₁₀H₁₅N₃O₄ |
| Molar Mass | 242.23 g/mol | 241.24 g/mol biosynth.com |
Historical Perspective of its Discovery and Early Research Significance
The synthesis of Thymidine, 3'-amino-3'-deoxy- and other amino analogues of thymidine was described in scientific literature by the late 1970s. nih.gov Early synthetic routes often involved multiple steps starting from thymidine. nih.gov A notable method for its preparation involves the reduction of 3'-azido-3'-deoxythymidine (zidovudine or AZT). nih.govprepchem.com An efficient method for this conversion utilizes a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov
Initial interest in Thymidine, 3'-amino-3'-deoxy- was driven by the broader exploration of nucleoside analogs as potential therapeutic agents. Research in the late 1970s and 1980s investigated its biological activities, including its potential as an antineoplastic (anti-cancer) agent. nih.govnih.gov Studies revealed that it could inhibit the replication of murine sarcoma 180 cells and murine L1210 leukemia cells in vitro. nih.gov The mechanism of its antineoplastic activity was found to be the inhibition of the DNA polymerase reaction. nih.gov Specifically, the triphosphate form of the analog, 3'-Amino-3'-deoxythymidine-5'-triphosphate, acts as a competitive inhibitor with respect to deoxythymidine triphosphate (dTTP). nih.gov
While its 5'-amino counterpart showed more potent antiviral activity, 3'-amino-3'-deoxythymidine's significant inhibitory effect on cancer cell replication marked its early importance in medicinal chemistry research. nih.gov This early work laid the foundation for its later use as a tool in nucleic acid chemistry.
Overview of its Role in Nucleic Acid Chemistry Research
The unique structural feature of Thymidine, 3'-amino-3'-deoxy-, the 3'-amino group, has made it a valuable tool in the field of nucleic acid chemistry. Its primary role stems from its ability to act as a DNA chain terminator. When the triphosphate form of 3'-amino-3'-deoxythymidine (B22303) is incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, thus halting further elongation of the DNA chain. nih.govacs.org This property is analogous to that of other dideoxynucleotides used in Sanger sequencing.
Beyond simple chain termination, the 3'-amino group offers unique chemical properties for the synthesis of modified oligonucleotides. Oligonucleotides terminated with a 3'-amino group have been shown to form unusually stable complexes with complementary DNA and RNA strands. nih.gov This enhanced stability is a significant finding, as it can improve the binding affinity of synthetic oligonucleotides used in various molecular biology applications.
Furthermore, the 3'-amino group serves as a chemical handle for the attachment of other molecules to the end of an oligonucleotide, a process known as conjugation. This allows for the site-specific labeling of DNA with probes, dyes, or other functional moieties. Procedures have been developed for the synthesis of oligonucleotides containing 3'-amino-3'-deoxythymidine using solid-support methodology. nih.gov
More recently, research has focused on the use of 3'-amino-nucleotides in the context of non-enzymatic template-directed replication of nucleic acids, a concept central to origin of life studies. rsc.org The enhanced nucleophilicity of the 3'-amino group significantly increases the rate of polymerization on a template strand in the absence of enzymes. rsc.orgchemrxiv.org This has led to the development of systems where 3'-amino-activated monomers can rapidly copy nucleic acid templates, suggesting that phosphoramidate (B1195095) DNA (3'-NP-DNA), which contains N3'→P5' linkages, could be a potential precursor to RNA and DNA in early life. rsc.orgchemrxiv.org
Table 2: Research Applications of Thymidine, 3'-amino-3'-deoxy- in Nucleic Acid Chemistry
| Application Area | Specific Use | Key Finding/Advantage | Reference |
|---|---|---|---|
| DNA Synthesis Inhibition | Chain termination of DNA synthesis. | The triphosphate form is a competitive inhibitor of DNA polymerase. | nih.gov |
| Modified Oligonucleotides | Incorporation into synthetic DNA strands. | Oligonucleotides with a 3'-amino terminus form more stable duplexes with complementary strands. | nih.gov |
| Bioconjugation | Serves as a point of attachment for other molecules. | Allows for specific labeling of oligonucleotides at the 3'-terminus. | nih.gov |
| Prebiotic Chemistry | Monomer for non-enzymatic template copying. | The 3'-amino group enhances the rate of non-enzymatic polymerization. | rsc.orgchemrxiv.org |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Thymidine, 3 Amino 3 Deoxy
Classical and Contemporary Synthetic Routes to 3'-Amino-3'-deoxythymidine (B22303)
The synthesis of 3'-amino-3'-deoxythymidine, a crucial intermediate for various therapeutic analogs, has been approached through several strategic pathways. These methods often involve the stereoselective introduction of a nitrogen-containing functional group at the 3'-position of the deoxyribose sugar moiety.
Synthesis from Key Precursors (e.g., 3'-azido-3'-deoxythymidine)
A primary and well-established method for preparing 3'-amino-3'-deoxythymidine involves the reduction of its corresponding 3'-azido precursor, 3'-azido-3'-deoxythymidine (AZT). AZT is a widely available and potent antiviral agent, making it a convenient starting material. The transformation of the azido (B1232118) group to an amino group is a critical step, and various reducing agents have been employed to achieve this efficiently and cleanly.
Commonly used methods for this reduction include catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This method is often preferred due to its high yield and the clean nature of the reaction, where the primary byproduct is nitrogen gas. Other reducing agents, such as triphenylphosphine (B44618) in the presence of water (the Staudinger reaction), have also been successfully utilized. This approach is particularly useful as it proceeds under mild conditions. Additionally, reduction with sodium borohydride (B1222165) in the presence of a nickel(II) salt or with hydrogen sulfide (B99878) has been reported.
The general reaction scheme is as follows:
3'-azido-3'-deoxythymidine (AZT) → 3'-amino-3'-deoxythymidine
This conversion is a cornerstone in the synthesis of this amino-nucleoside, providing a reliable and scalable route to the target compound.
Convergent Synthetic Approaches
Convergent synthetic strategies offer an alternative to the linear synthesis starting from a pre-formed nucleoside. In this approach, the modified sugar moiety and the nucleobase (thymine) are synthesized separately and then coupled together in a later step to form the final nucleoside analog.
One such convergent approach involves the synthesis of a suitably protected 3-amino-3-deoxyribose derivative. This amino-sugar can be prepared from various starting materials, such as D-glucose or D-xylose, through a series of chemical transformations to introduce the amino group at the C3' position with the correct stereochemistry. Once the modified sugar is obtained, it is activated, typically as a glycosyl halide or acetate, and then coupled with a silylated derivative of thymine (B56734). This glycosylation reaction, often catalyzed by a Lewis acid, forms the crucial N-glycosidic bond, yielding the desired 3'-amino-3'-deoxythymidine after deprotection steps.
While potentially more step-intensive in the preparation of the individual components, convergent syntheses can offer greater flexibility for creating a variety of analogs by allowing for modifications to both the sugar and the base moieties before the coupling step.
Improved Synthetic Protocols for Derivatives
For instance, one-pot procedures have been developed that combine multiple reaction steps without the need for isolating intermediates. An example is the direct conversion of a 3'-hydroxyl group to a substituted amino group, bypassing the azide (B81097) intermediate. This can be achieved through methods like the Mitsunobu reaction, using a nitrogen nucleophile.
Furthermore, optimizations of existing methods, such as the reduction of AZT, have been explored. This includes screening different catalysts and reaction conditions to minimize reaction times and improve the cost-effectiveness of the synthesis, which is particularly important for large-scale production.
Derivatization Strategies and Analog Synthesis for Research Purposes
The 3'-amino group of 3'-amino-3'-deoxythymidine serves as a versatile chemical handle for the synthesis of a wide array of derivatives. These modifications are crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents.
N-Substitution of the 3'-Amino Group with Various Moieties (e.g., alkyl, alkenyl, alkylaryl)
The nucleophilic nature of the 3'-amino group allows for its straightforward reaction with various electrophiles to introduce a wide range of substituents. This N-substitution is a common strategy to modulate the biological activity, lipophilicity, and other physicochemical properties of the parent compound.
Researchers have synthesized extensive libraries of N-substituted analogs by reacting 3'-amino-3'-deoxythymidine with alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates. This has led to the creation of derivatives bearing simple alkyl chains, more complex alkenyl groups, and bulky alkylaryl moieties. The choice of the substituent is often guided by computational modeling and the desired therapeutic target. For example, the introduction of lipophilic groups can enhance cell membrane permeability.
Below is a table summarizing examples of N-substituted derivatives:
| Substituent Class | Example Moiety | Resulting Derivative Class |
| Alkyl | Methyl, Ethyl | 3'-N-Alkylamino-3'-deoxythymidine |
| Alkenyl | Allyl | 3'-N-Alkenylamino-3'-deoxythymidine |
| Alkylaryl | Benzyl | 3'-N-Alkylarylamino-3'-deoxythymidine |
| Acyl | Acetyl | 3'-N-Acetamido-3'-deoxythymidine |
These modifications have been instrumental in the development of compounds with diverse biological profiles.
Phosphorylated Derivatives and Phosphoramidate (B1195095) Monoesters
To exert their biological activity, nucleoside analogs often need to be phosphorylated intracellularly to their corresponding mono-, di-, and triphosphate forms. The 5'-hydroxyl group of 3'-amino-3'-deoxythymidine can be chemically phosphorylated to yield its 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate derivatives. These phosphorylated forms can then be studied in enzymatic assays to understand their mechanism of action.
A significant advancement in the field of nucleoside chemistry is the development of phosphoramidate prodrugs. This strategy aims to bypass the often inefficient initial intracellular phosphorylation step. In this approach, a phosphoramidate moiety is attached to the 5'-hydroxyl group of the nucleoside analog. These phosphoramidate monoesters are designed to be stable in the extracellular environment and to undergo intracellular cleavage to release the 5'-monophosphate of the parent nucleoside.
The synthesis of these phosphoramidate derivatives typically involves the reaction of 3'-amino-3'-deoxythymidine with a phosphorochloridate reagent. A variety of amino acid esters and aromatic groups can be incorporated into the phosphoramidate moiety to fine-tune the prodrug's properties, such as its stability and rate of intracellular activation. The general structure consists of the nucleoside linked to a phosphorus atom, which is also bonded to an amino acid ester and an aryl group.
The table below provides a general representation of these derivatives:
| Derivative Type | General Structure Description | Purpose |
| 5'-Monophosphate | Phosphate (B84403) group attached to the 5'-position | Active form for enzymatic studies |
| 5'-Diphosphate | Diphosphate (B83284) group attached to the 5'-position | Active form for enzymatic studies |
| 5'-Triphosphate | Triphosphate group attached to the 5'-position | Active form for enzymatic studies |
| Phosphoramidate Monoester | Nucleoside-5'-O-P(O)(OAr)(NH-Alkyl-COOR) | Prodrug to enhance intracellular delivery of the monophosphate |
These derivatization strategies highlight the chemical versatility of 3'-amino-3'-deoxythymidine and its importance as a scaffold in medicinal chemistry research.
Nucleoside-Platinum(II) Complexes
The synthesis of platinum(II) complexes incorporating 3'-amino-3'-deoxythymidine has been investigated to explore their potential as novel therapeutic agents. nih.govnih.gov These complexes are typically prepared by reacting the amino-functionalized nucleoside with a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.gov The amino group at the 3'-position of the thymidine (B127349) analogue serves as a potent ligand for the platinum center, leading to the formation of stable coordination complexes.
One notable example is the synthesis of dichloridobis(3'-amino-3'-deoxythymidine)platinum(II), [(3'-AdThd)₂PtCl₂]. nih.gov In this complex, two molecules of 3'-amino-3'-deoxythymidine coordinate to the platinum(II) ion through their 3'-amino groups. The synthesis involves the reaction of 3'-amino-3'-deoxythymidine with K₂PtCl₄ in an aqueous solution. nih.gov
The resulting platinum complexes have been characterized using various spectroscopic techniques, including ¹H NMR and ¹⁹⁵Pt NMR, as well as elemental analysis, to confirm their structure and purity. nih.gov The cytotoxic properties of these complexes have been evaluated against various cancer cell lines, demonstrating that the coordination of the aminonucleoside to platinum(II) can result in compounds with significant biological activity. nih.gov
| Complex | Formula | Biological Activity Highlight | Reference |
| Dichloridobis(3'-amino-3'-deoxythymidine)platinum(II) | [(3'-AdThd)₂PtCl₂] | ED₅₀ of 0.8 µM against L1210 murine leukemia cells | nih.gov |
Thionucleoside Analogues (e.g., 3'-amino-3'-deoxy-2-thio-thymidine)
The substitution of an oxygen atom with sulfur in the nucleobase, creating a thionucleoside, represents another significant modification of 3'-amino-3'-deoxythymidine. The synthesis of 3'-amino-3'-deoxy-2-thio-thymidine has been developed to create monomers for the non-enzymatic copying of nucleic acid templates. rsc.org The introduction of the sulfur atom at the 2-position of the thymine base has been shown to enhance the rate of template copying compared to its non-thionated counterpart. rsc.org
A scalable synthesis for an activated form of this thionucleoside, 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide, has been reported. rsc.org This activated monomer is a superior substrate for polymerase-free nucleic acid replication. The synthetic route to 3'-deoxy-3'-thiopyrimidine nucleosides can be achieved through the direct ring-opening of a 2,3'-anhydronucleoside with a thiobenzoate. nih.gov
The resulting 3'-amino thionucleoside analogues exhibit a significant rate enhancement in template copying, highlighting the impact of this specific chemical modification on the molecule's reactivity. rsc.org
Integration of Iminodiacetic Acid and Aminodiethanol Moieties for Complexation Studies
To enhance the interaction of 3'-amino-3'-deoxythymidine with other molecules, particularly boronic acids, iminodiacetic acid (IDA) and aminodiethanol (ADE) moieties have been integrated at the 3'-position. researchgate.net These functional groups are known for their ability to form stable bicyclic structures with boronic acids through strong intramolecular N-B coordination. researchgate.net
The synthesis of these analogues is described as convergent. researchgate.net The introduction of IDA or ADE at the 3'-position of the thymidine derivative creates a scaffold capable of reversible complexation. The formation of boronate esters between these modified nucleosides and boronic acids, such as phenylboronic acid or butylboronic acid, has been studied using 1D and 2D ¹H and ¹³C NMR spectroscopy in anhydrous DMSO-d₆. researchgate.net These studies confirmed the formation of the expected boronate complexes. researchgate.net A conformational analysis of the synthesized compounds revealed a strong preference for an N-type sugar pucker. researchgate.net
| Moiety | Complexing Agent | Key Feature | Reference |
| Iminodiacetic Acid (IDA) | Boronic Acids | Forms stable bicyclic boronate esters | researchgate.net |
| Aminodiethanol (ADE) | Boronic Acids | Forms stable bicyclic boronate esters | researchgate.net |
Stereochemical Considerations in Analogue Design
The stereochemistry of the sugar moiety is a critical factor in the design of nucleoside analogues, as it profoundly influences their biological activity and interaction with enzymes. The synthesis of 3'-amino-3'-deoxythymidine and its derivatives often requires stereoselective methods to ensure the desired configuration at the chiral centers of the deoxyribose ring.
An efficient method for the synthesis of 3'-amino-3'-deoxythymidine derivatives involves the reduction of 3'-azido-3'-deoxythymidine. nih.gov This precursor, with an azido group at the 3'-position, is a key intermediate that allows for the stereospecific introduction of the amino group. The reduction can be achieved using catalytic hydrogenation, for instance, with a palladium catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen source. nih.gov
The synthesis of various amino analogues of thymidine, including 3'-amino-3'-deoxythymidine and 3',5'-diamino-3',5'-dideoxythymidine, has been reported with considerations for stereochemical integrity. nih.gov The starting material for these syntheses is often thymidine itself, which undergoes a series of chemical transformations to introduce the amino functionality at the desired positions with the correct stereochemistry. nih.gov The stereoselective synthesis of related aminosugars often employs chiral starting materials and stereocontrolled reactions, such as aldol (B89426) additions, to construct the required stereocenters. nih.govelsevierpure.com
Integration into Oligonucleotides and Nucleic Acid Mimics
Solid-Phase Synthesis Methodologies for 3'-Amino-3'-deoxythymidine-Containing Oligonucleotides
The synthesis of oligonucleotides containing 3'-amino-3'-deoxythymidine (B22303) is effectively achieved using automated solid-phase synthesis, a cornerstone of modern nucleic acid chemistry. biomers.net This method builds the oligonucleotide chain in a stepwise manner on an inert solid support, typically proceeding in the 3' to 5' direction. atdbio.com The process relies on phosphoramidite (B1245037) chemistry, where protected nucleoside phosphoramidites serve as the building blocks that are sequentially coupled to the growing chain. atdbio.comwikipedia.org
Procedures have been specifically developed for the solid support synthesis of oligonucleotides that incorporate 3'-amino-3'-deoxythymidine. nih.govoup.com This allows for the precise placement of the modified nucleotide either at the terminus or within the oligonucleotide sequence. nih.govoup.com The synthesis cycle involves a series of steps: deblocking the 5'-hydroxyl group of the support-bound nucleotide, coupling the next phosphoramidite building block, capping any unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage. biomers.netwikipedia.org For incorporating a terminal 3'-amino-3'-deoxythymidine, a specialized solid support functionalized with the aminonucleoside can be used. After the full-length oligonucleotide is assembled, it is cleaved from the solid support and all protecting groups are removed, typically by treatment with an ammonia (B1221849) solution. biomers.netatdbio.com
Properties of Oligonucleotides Incorporating 3'-Amino-3'-deoxythymidine Units
The substitution of a standard 3'-hydroxyl group with a 3'-amino group imparts significant and advantageous properties to the resulting oligonucleotide.
Oligonucleotides that include 3'-amino-3'-deoxythymidine units exhibit enhanced binding affinity and form unusually stable duplexes with complementary DNA and RNA strands. nih.govoup.com This increased stability is quantified by a higher melting temperature (Tm), which is the temperature at which half of the duplex dissociates. For instance, oligothymidylate decamers that are terminated with a 3'-amino group show significantly enhanced Tm values when hybridized with poly(dA) and poly(A). oup.comnih.gov This stabilizing effect is not limited to oligothymidylates; a mixed-base oligomer, d(TATTCAGTCAT(NH2)), also demonstrates a higher Tm when complexed with its complementary strand. nih.govoup.com The introduction of the 3'-amino group contributes to a more stable heteroduplex structure. nih.gov
| Oligonucleotide Sequence | Complementary Strand | Tm (°C) | Reference |
|---|---|---|---|
| T10 | poly(dA) | 23.5 | oup.com |
| T10(3'NH2) | poly(dA) | 31.5 | oup.com |
| d(TATTCAGTCAT) | d(ATGACTGATA) | 34.0 | oup.com |
| d(TATTCAGTCAT(NH2)) | d(ATGACTGATA) | 38.5 | oup.com |
A significant property of oligonucleotides containing 3'-amino-3'-deoxythymidine is their increased resistance to degradation by certain enzymes. Specifically, a terminal 3'-amino group provides protection against 3'-exonucleases, such as snake venom phosphodiesterase, which degrades oligonucleotides from the 3' end. oup.com Under conditions where the standard oligothymidylate decamer (T10) was completely hydrolyzed within three hours, its 3'-amino-terminated counterpart showed only about 30% degradation. oup.com This enhanced stability against nuclease activity is a critical attribute for in vivo applications of antisense oligonucleotides and siRNAs.
Design and Synthesis of Fully Amide-Linked RNA Mimics and Other Nucleic Acid Analogs
The unique reactivity of the 3'-amino group in 3'-amino-3'-deoxythymidine has been exploited in the design of novel nucleic acid analogs, particularly those with amide linkages replacing the natural phosphodiester backbone. researchgate.net Amide-linked mimics are of great interest as they are neutral, can exhibit improved cellular uptake, and are resistant to nuclease degradation. nih.gov
Researchers have developed synthetic protocols for monomeric building blocks, such as 3'-[N-(fluorenylmethoxycarbonyl)-amino]-5'-carboxymethyl derivatives of ribonucleosides, derived from precursors like 3'-amino-3'-deoxythymidine. researchgate.net These monomers are suitable for standard solid-phase peptide synthesis (Fmoc-chemistry), allowing for the creation of fully amide-linked RNA analogs. researchgate.net This approach enables the partial or complete replacement of the phosphodiester backbone with stable amide bonds (e.g., 3'-NR-CO-CH2-5'). researchgate.net The synthesis of these nucleoside amino acid equivalents is a key challenge that has been addressed through multi-step routes starting from materials like glucose or by modifying natural nucleosides. nih.govnih.gov These synthetic strategies pave the way for exploring amide-modified analogs in various biochemical and nanotechnological applications. nih.gov
Role in Non-Enzymatic Nucleic Acid Template Copying Mechanisms
3'-Amino-3'-deoxythymidine and its derivatives are superior substrates for the non-enzymatic, template-directed copying of nucleic acids, a process central to prebiotic replication models. rsc.orgrsc.org In these systems, activated monomers polymerize on a nucleic acid template without the aid of a polymerase enzyme. rsc.org The replacement of the 3'-hydroxyl with a 3'-amino group results in the formation of a 3'-5'-phosphoramidate (3'-NP) linkage, which forms much more rapidly than the natural phosphodiester bond under non-enzymatic conditions. rsc.org
Studies have shown that activated monomers like 3'-amino-3'-deoxythymidine-5'-phosphoro-2-methylimidazolide can copy adenosine (B11128) residues in a template strand with remarkable speed. rsc.org The rate of this template copying is significantly enhanced—by a factor of 2 to 30—compared to the corresponding ribonucleotide monomers. rsc.org Further modification, such as the introduction of a 2-thio group to create 3'-amino-3'-deoxy-2-thio-thymidine, can enhance the rate of template copying by an additional 5-fold. rsc.orgrsc.org These findings highlight the potential of 3'-amino-modified nucleosides in constructing self-replicating systems, a key area of origin-of-life research. rsc.org
| Activated Monomer | Relative Rate Enhancement | Reference |
|---|---|---|
| Activated Ribonucleotide (U) | Baseline | rsc.org |
| 3'-amino-3'-deoxy-T monomer | 2 to 30-fold vs. ribonucleotide | rsc.org |
| 3'-amino-3'-deoxy-2-thio-T monomer | 5-fold vs. 3'-amino-3'-deoxy-T | rsc.org |
Mechanistic Studies of Biological Interactions and Activity
Mechanisms of Antiviral Activity Associated with 3'-Amino-3'-deoxythymidine (B22303) and its Derivatives
The antiviral properties of 3'-Amino-3'-deoxythymidine and its analogues, most notably 3'-azido-3'-deoxythymidine (AZT or Zidovudine), stem from their ability to disrupt the viral life cycle at several key stages. These nucleoside analogues are designed to mimic natural nucleosides, allowing them to be recognized and processed by viral and cellular enzymes, ultimately leading to the inhibition of viral propagation.
3'-Amino-3'-deoxythymidine and its derivatives interfere with viral replication primarily by acting as chain terminators of viral DNA synthesis. After being converted to their active triphosphate form within the host cell, they are incorporated into the growing viral DNA chain by viral polymerases. The absence of a 3'-hydroxyl group on the sugar moiety of these analogues prevents the formation of the next 3',5'-phosphodiester bond, which is essential for DNA chain elongation. This premature termination halts the replication of the viral genome.
Studies have demonstrated that these compounds can inhibit the replication of various viruses. For instance, 3'-amino derivatives of 3'-deoxyadenosine were shown to inhibit HIV-1 replication in acutely infected cells, with the effect occurring at an early step in the viral life cycle, likely reverse transcription. medchemexpress.com Similarly, derivatives of 3'-Amino-3'-deoxythymidine, such as those containing selenium and tellurium, have demonstrated potent inhibitory effects against SARS-CoV-2 replication in cell models. mdpi.com In studies using human type II pneumocytes (Calu-3 cells), certain 5′-arylchalcogeno-3-aminothymidine derivatives inhibited SARS-CoV-2 replication by over 95% at a concentration of 10 µM. mdpi.com The synthesis of various 3'-deoxythymidine (B150655) analogues with heterocyclic substitutions has also been explored, although some, like the 3'-pyrrol-1-yl derivative, showed only marginal activity against HIV. rsc.org
A crucial step in the retroviral life cycle is the integration of the newly synthesized viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase. This process involves two main catalytic activities: 3'-end processing of the viral DNA and the subsequent strand transfer reaction that joins the viral DNA to the host DNA. gsu.edu
Metabolites of 3'-azido-3'-deoxythymidine (AZT), a close derivative of 3'-Amino-3'-deoxythymidine, have been shown to directly inhibit HIV-1 integrase. pnas.orgnih.gov While the parent compound AZT does not inhibit the enzyme, its phosphorylated forms—the mono-, di-, and triphosphate metabolites—are active inhibitors. pnas.orgnih.gov These metabolites exhibit an IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) for integration between 110 and 150 µM. pnas.orgnih.gov
The primary target for many nucleoside analogues, including 3'-Amino-3'-deoxythymidine and its derivatives, is the viral reverse transcriptase (RT), an enzyme essential for retroviruses like HIV. This enzyme synthesizes a DNA copy of the viral RNA genome. The triphosphate form of 3'-Amino-3'-deoxythymidine acts as a potent inhibitor of HIV-1 reverse transcriptase. pnas.org
Studies have shown that 3'-azido-3'-deoxythymidine triphosphate (AZT-TP) competes effectively for HIV reverse transcriptase, showing approximately a 100-fold greater selectivity for the viral enzyme over human cellular DNA polymerase alpha. This selectivity is a cornerstone of its therapeutic utility. The mechanism for some derivatives can be noncompetitive. For example, 3'-amino-3'-deoxythymidine 5'-triphosphate was identified as a noncompetitive inhibitor of HIV-1 RT. pnas.org
The inhibitory action extends to other viral polymerases as well. The triphosphate form of AZT was found to be a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, with a reported inhibition constant (Ki) of approximately 0.04 µM. mdpi.com The development of viral resistance is often linked to mutations in the reverse transcriptase enzyme that reduce the incorporation of these analogues. nih.gov
For 3'-Amino-3'-deoxythymidine and its derivatives to exert their antiviral effects, they must first be converted into their active 5'-triphosphate form within the host cell. This multi-step phosphorylation process is a critical determinant of their potency. The unphosphorylated nucleoside analogue enters the cell and is sequentially phosphorylated by host cellular kinases to the monophosphate, diphosphate (B83284), and finally, the triphosphate derivative.
The initial phosphorylation to the monophosphate is typically catalyzed by cytosolic thymidine (B127349) kinase. Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular enzymes, such as thymidylate kinase. The efficiency of these enzymatic steps can vary, impacting the intracellular concentration of the active triphosphate form. For instance, studies with AZT revealed that while the initial phosphorylation by thymidine kinase is efficient, the subsequent phosphorylation of the monophosphate to the diphosphate by thymidylate kinase is significantly slower compared to the natural substrate, dTMP. This rate-limiting step results in relatively low intracellular levels of the di- and triphosphate forms.
Mechanisms of Anticancer Activity Related to 3'-Amino-3'-deoxythymidine and its Analogues
The same fundamental mechanism that underlies the antiviral activity of 3'-Amino-3'-deoxythymidine—the disruption of DNA synthesis—also accounts for its potential as an anticancer agent. Cancer is characterized by uncontrolled cell proliferation, which requires rapid and continuous DNA replication.
3'-Amino-3'-deoxythymidine has been shown to inhibit the proliferation of cancer cells by directly interfering with DNA synthesis. In studies with L1210 leukemia cells, the compound decreased the incorporation of radiolabeled thymidine into the cellular DNA. Similar to its antiviral mechanism, the analogue must be phosphorylated to its active triphosphate form to be effective.
Once phosphorylated, 3'-Amino-3'-deoxythymidine-5'-triphosphate acts as an inhibitor of cellular DNA polymerases. Research has identified it as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), for DNA polymerase-alpha. In one study, the triphosphate form of the compound exhibited a Ki of 3.3 µM against DNA polymerase-alpha, while the Km for the natural substrate dTTP was 8 µM. By competing with dTTP for the active site of the polymerase, the analogue effectively slows down or halts DNA replication, thereby inhibiting the proliferation of rapidly dividing cancer cells. No incorporation of the compound into the DNA of these cancer cells was detected, indicating its primary role as an inhibitor of the polymerization reaction itself.
Derivatives have also been designed to enhance cancer cell selectivity. A conjugate of 3'-deoxythymidine with a phenylquinoxaline moiety was developed to target thymidine kinases, which are often overexpressed in cancer cells. mdpi.com This conjugate was found to selectively kill various cancer cell lines by inhibiting DNA synthesis, which in turn led to significant mitochondrial superoxide (B77818) stress in the cancer cells. mdpi.com
Induction of Apoptosis Pathways
While direct studies on the apoptosis-inducing capabilities of 3'-amino-3'-deoxythymidine are not extensively detailed in the available literature, the apoptotic mechanisms of its parent compound, 3'-azido-3'-deoxythymidine (AZT), offer significant insights. The triphosphate form of AZT is known to activate the mitochondria-mediated apoptosis pathway. medchemexpress.commedchemexpress.com This intrinsic pathway is a critical route for programmed cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. Activation of this pathway leads to a cascade of events, including the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3. nih.govnih.gov
Caspase-3 is a pivotal mediator in the execution phase of apoptosis, responsible for cleaving numerous cellular substrates, which ultimately leads to the dismantling of the cell. osti.gov One of its key substrates is poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is a hallmark of apoptosis. nih.gov Given that 3'-amino-3'-deoxythymidine is a direct metabolite of AZT, it is plausible that it contributes to or possesses its own ability to trigger these established apoptotic signaling cascades. The cytotoxic effects observed for 3'-amino-3'-deoxythymidine may, in part, be attributable to the initiation of this mitochondrial-dependent, caspase-mediated cell death program.
Interactions with Cellular Enzymes Involved in Nucleic Acid Metabolism
3'-Amino-3'-deoxythymidine exerts significant effects on cellular machinery through its interaction with key enzymes involved in the synthesis of nucleic acids. Following its cellular uptake, 3'-amino-3'-deoxythymidine is phosphorylated to its monophosphate, diphosphate, and ultimately its active triphosphate form. nih.gov
The triphosphate derivative, 3'-amino-3'-deoxythymidine-5'-triphosphate, acts as a potent competitive inhibitor of DNA polymerase-alpha with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov Research on L1210 leukemia cells has determined the inhibition constant (Ki) for 3'-amino-3'-deoxythymidine-5'-triphosphate to be 3.3 µM, while the Michaelis constant (Km) for dTTP was 8 µM with DNA polymerase-alpha. nih.gov This inhibition of DNA polymerase directly hinders the process of DNA replication. nih.gov
While the parent compound AZT is a known substrate for thymidine kinase 1 (TK1), which catalyzes its initial phosphorylation, the specific kinetics of 3'-amino-3'-deoxythymidine with this enzyme are less characterized. nih.gov However, its structural similarity to thymidine suggests it likely interacts with various enzymes within the pyrimidine (B1678525) salvage pathway.
| Enzyme | Form of Compound | Type of Interaction | Kinetic Parameter |
| DNA Polymerase-alpha | 3'-Amino-3'-deoxythymidine-5'-triphosphate | Competitive Inhibition | Ki = 3.3 µM |
| DNA Polymerase delta (3' to 5' exonuclease) | 3'-Amino-3'-deoxythymidine-5'-monophosphate | Inhibition | >50% inhibition at 100 µM |
Effects on Cellular Amino Acid Transport Mechanisms
The primary mode of cellular entry for 3'-amino-3'-deoxythymidine appears to be through nucleoside transport systems rather than those dedicated to amino acids. Studies have shown that the influx of 3'-amino-3'-deoxythymidine into human erythrocytes is a saturable process, which is indicative of carrier-mediated transport. nih.gov This transport is significantly inhibited by dilazep, a known inhibitor of nucleoside transporters, confirming that its uptake occurs via this pathway. nih.gov
Furthermore, 3'-amino-3'-deoxythymidine acts as a competitive inhibitor of thymidine transport. nih.gov This suggests that it directly competes with natural nucleosides for binding to and transport by the same carrier proteins. The inhibition constant (Ki) for this interaction was determined to be 9.1 mM. nih.gov Although the molecule contains a 3'-amino group, current evidence points towards its interaction with nucleoside transporters, not amino acid transporters which are a distinct class of membrane proteins responsible for the uptake and efflux of amino acids. nih.gov
| Transporter System | Interaction | Kinetic Parameter |
| Nucleoside Transporter | Substrate for Influx | Km = 12 mM |
| Nucleoside Transporter | Competitive Inhibitor of Thymidine Transport | Ki = 9.1 mM |
Modulation of Cell Cycle Progression
As a potent inhibitor of DNA synthesis, 3'-amino-3'-deoxythymidine is anticipated to exert a profound influence on cell cycle progression. By competitively inhibiting DNA polymerase, the compound effectively halts DNA replication, a critical process that occurs during the S phase (synthesis phase) of the cell cycle. nih.gov Disruption of this phase typically triggers cellular checkpoint mechanisms that arrest the cell cycle to prevent the propagation of damaged or incompletely replicated DNA.
While direct studies detailing the specific cell cycle checkpoints activated by 3'-amino-3'-deoxythymidine are limited, compounds that interfere with nucleotide metabolism and DNA replication are well-known to cause arrest at the G1/S or S phase boundaries. This arrest is often mediated by tumor suppressor proteins like p53 and the activation of cyclin-dependent kinase (CDK) inhibitors such as p21. nih.gov The inability of a cell to complete DNA synthesis due to the action of 3'-amino-3'-deoxythymidine would likely lead to such an arrest, preventing entry into the M phase (mitosis) and ultimately culminating in apoptosis if the replication block cannot be resolved.
Metabolic Fate and Catabolism of 3'-Amino-3'-deoxythymidine
Formation as a Key Catabolite of 3'-Azido-3'-deoxythymidine (AZT)
3'-Amino-3'-deoxythymidine (also known as AMT) is a significant catabolite of the antiretroviral drug 3'-azido-3'-deoxythymidine (AZT, or zidovudine). nih.govbiosynth.com The formation of AMT occurs through the reduction of the 3'-azido group of AZT to a primary amine. nih.gov This metabolic conversion is primarily carried out in the liver. nih.gov
Glucuronidation Pathways and Associated Enzyme Systems (e.g., UDP-Glucuronosyltransferase)
Glucuronidation is a major metabolic pathway for AZT, leading to the formation of its 5'-O-glucuronide (GAZT). This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme system, specifically the UGT2B7 isoform. nih.govcaymanchem.com
| Parent Compound | Metabolite | Enzyme System |
| 3'-Azido-3'-deoxythymidine (AZT) | 3'-Amino-3'-deoxythymidine (AMT) | Cytochrome P450 / NADPH-cytochrome P450 reductase |
| 3'-Azido-3'-deoxythymidine (AZT) | 3'-Azido-3'-deoxythymidine-5'-O-glucuronide (GAZT) | UDP-Glucuronosyltransferase (UGT2B7) |
| 3'-Azido-3'-deoxythymidine-5'-O-glucuronide (GAZT) | 3'-Amino-3'-deoxythymidine glucuronide (GAMT) | NADPH-dependent reductive system |
Role of Cytochrome P450 System in 3'-Amino-3'-deoxythymidine Formation and Subsequent Metabolism
3'-Amino-3'-deoxythymidine (AMT) is a significant metabolite of the antiretroviral drug Zidovudine (B1683550) (AZT). clinpgx.org The formation of AMT occurs via the reduction of the 3'-azido group of the parent compound. This metabolic conversion is primarily carried out in the liver. nih.gov Research using human liver microsomes has demonstrated that this reductive process is complex, involving contributions from both the Cytochrome P450 (CYP450) enzyme system and NADPH-cytochrome P450 reductase. clinpgx.orgnih.gov
The reaction is dependent on NADPH, is notably enhanced under anaerobic conditions, and can be inhibited by carbon monoxide by up to 80%, all of which are characteristic features of CYP450-mediated reactions. nih.gov Studies investigating the influence of various inhibitors and substrates on AMT formation aimed to identify specific CYP450 isozymes responsible for the reduction. The results indicated that the process is likely not mediated by a single isozyme. nih.gov For instance, while inhibitors of multiple CYP isozymes were tested, the greatest inhibition was observed with ketoconazole, a non-selective CYP inhibitor. nih.gov Furthermore, in rat models, the induction of several CYP families, including CYP2B, CYP3A, and CYP4A, led to a significant increase in the formation of AMT. nih.gov
Intracellular Levels and their Impact on Pharmacodynamic Properties
Once formed or administered, 3'-amino-3'-deoxythymidine undergoes intracellular phosphorylation by cellular kinases to its corresponding 5'-monophosphate, 5'-diphosphate, and active 5'-triphosphate forms. The intracellular concentrations of these phosphorylated metabolites are critical to the compound's biological activity.
In a study using L1210 leukemia cells exposed to radiolabeled 3'-amino-3'-deoxythymidine, the distribution of the compound and its phosphorylated derivatives in the acid-soluble fraction was determined. nih.gov These findings illustrate the extent of intracellular conversion to the active triphosphate form.
| Compound | Relative Abundance (%) |
|---|---|
| 3'-amino-3'-deoxythymidine (Parent) | 50 |
| Monophosphate Derivative | 20 |
| Diphosphate Derivative | 10 |
| Triphosphate Derivative | 20 |
The pharmacodynamic impact of these intracellular levels is significant. The triphosphate metabolite is a potent inhibitor of DNA synthesis. nih.gov Moreover, the parent compound, AMT, has been demonstrated to be 5- to 7-fold more toxic to human hematopoietic progenitor cells than its precursor, Zidovudine, underscoring the importance of its formation and intracellular concentration in exerting cytotoxic effects. nih.gov The presence of 3'-amino-3'-deoxythymidine also leads to an accumulation of endogenous thymidine di- and triphosphates, indicating a disruption in normal nucleotide metabolism. nih.gov
Enzyme Substrate Specificity and Inhibition Studies
Interactions with Thymidine Phosphorylase and Uridine (B1682114) Phosphorylase
Thymidine phosphorylase (TP) and uridine phosphorylase (UP) are key enzymes in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine and uridine, respectively. While these enzymes are critical for the metabolism of nucleosides and their analogs, direct enzymatic studies detailing the interaction of 3'-amino-3'-deoxythymidine as either a substrate or inhibitor for TP and UP are not extensively documented in the reviewed literature.
However, the activity of these enzymes is highly relevant to the metabolic context of thymidine analogs. For example, uridine is a known competitive inhibitor of thymidine phosphorylase, an interaction that prevents the degradation of thymidine. nih.gov This demonstrates a mechanism by which one nucleoside can modulate the enzymatic processing of another. Furthermore, research on other thymidine analogs, such as 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), has shown that high tumor expression of thymidine phosphorylase correlates with increased uptake of the analog, suggesting that TP activity influences the availability and subsequent metabolism of these compounds. nih.gov Given that 3'-amino-3'-deoxythymidine is a thymidine analog, its intracellular processing and efficacy could be indirectly affected by the activity levels of TP and UP, which regulate the local pools of competing natural nucleosides.
Modulation of Adenosine (B11128) Deaminase Activity
Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.gov The enzyme exhibits high specificity for its purine substrates. nih.gov 3'-Amino-3'-deoxythymidine is a pyrimidine analog, differing significantly in structure from the natural substrates of ADA. Based on the known substrate specificity of adenosine deaminase, there is no evidence in the scientific literature to suggest that 3'-amino-3'-deoxythymidine directly modulates its activity as an inhibitor or serves as a substrate.
Study of Phosphoramidate (B1195095) Hydrolase Activity
The intracellular activation of nucleoside analogs like 3'-amino-3'-deoxythymidine requires an initial phosphorylation to the 5'-monophosphate form, a step that is often inefficient and rate-limiting. The ProTide technology utilizes phosphoramidate prodrugs to bypass this step. These prodrugs mask the 5'-monophosphate with an amino acid ester and an aryl group.
Upon entering the cell, these phosphoramidate conjugates are substrates for intracellular hydrolases, which cleave the phosphoramidate bond. This enzymatic action releases the 5'-monophosphate of the nucleoside analog directly, which can then be more readily converted to the active diphosphate and triphosphate forms. While the specific enzymes are often broadly classified as hydrolases or esterases, their ability to process the phosphoramidate moiety is essential to the ProTide approach. This strategy has been successfully applied to numerous nucleoside analogs, including the precursor to 3'-amino-3'-deoxythymidine, Zidovudine. Therefore, phosphoramidate hydrolase activity represents a critical enzymatic relationship for the potential prodrug development of 3'-amino-3'-deoxythymidine.
Other Enzyme-Substrate Relationships Relevant to Nucleic Acid Processes
The primary mechanism of action for 3'-amino-3'-deoxythymidine involves its interaction with enzymes central to nucleic acid synthesis. After intracellular conversion to its 5'-triphosphate form (AMT-TP), it acts as a potent inhibitor of DNA polymerase.
Specifically, 3'-amino-3'-deoxythymidine-5'-triphosphate is a competitive inhibitor of DNA polymerase-alpha with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov The inhibition constant (Ki) for AMT-TP is significantly lower than the Michaelis-Menten constant (Km) for dTTP, indicating a strong inhibitory potential. nih.gov
| Compound | Kinetic Constant | Value (µM) |
|---|---|---|
| 3'-Amino-3'-deoxythymidine-5'-triphosphate | Ki (Inhibition Constant) | 3.3 |
| Deoxythymidine triphosphate (dTTP) | Km (Michaelis-Menten Constant) | 8 |
The initial phosphorylation of 3'-amino-3'-deoxythymidine is itself a critical enzyme-substrate relationship. This process is catalyzed by cellular nucleoside and nucleotide kinases. Based on studies of its precursor, AZT, the initial phosphorylation to the monophosphate is likely catalyzed by thymidine kinase, with subsequent phosphorylations to the di- and triphosphate forms being carried out by thymidylate kinase and nucleoside diphosphate kinase, respectively. clinpgx.orgclinpgx.org The conversion from the monophosphate to the diphosphate by thymidylate kinase is often the rate-limiting step in the activation of thymidine analogs. clinpgx.org
Additionally, the unique 3'-amino group has been shown to confer novel chemical properties. For instance, a derivative, 3'-amino-3'-deoxy-2-thio-thymidine, was found to be a superior substrate for the non-enzymatic, template-directed copying of nucleic acids, highlighting the distinct reactivity of the 3'-amino group in polymerization processes. rsc.org
Advanced Research Methodologies and Analytical Techniques
Chromatographic and Spectroscopic Methods for Characterization and Quantification
The precise identification and measurement of 3'-AMT in biological samples and synthetic preparations rely on powerful chromatographic and spectroscopic techniques. These methods provide the sensitivity and specificity required for structural confirmation and purity analysis.
High-Performance Liquid Chromatography (HPLC) with Derivatization for Detection and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of 3'-AMT. nih.govnih.gov Due to the lack of a strong chromophore in the 3'-amino group, direct detection can be challenging. To overcome this, pre-column derivatization is commonly employed to attach a molecule that allows for highly sensitive detection, typically via fluorescence or enhanced UV absorption. mdpi.comnih.gov
One established method involves derivatizing 3'-AMT with fluorescamine (B152294) prior to injection. nih.gov The resulting fluorescent product can be separated on a reversed-phase C18 column and quantified with high sensitivity using a fluorescence detector. nih.gov Another approach utilizes ion-pair chromatography, which allows for separation on a C8 column with UV detection, often after solid-phase extraction from the sample matrix. nih.gov These HPLC methods are validated to ensure high precision, accuracy, and recovery, making them suitable for analyzing complex biological samples like human plasma. nih.govnih.gov
| Parameter | Method 1: Fluorescence Detection | Method 2: Ion-Pair with UV Detection |
|---|---|---|
| Derivatization Agent | Fluorescamine | Not specified (Ion-Pairing Agent) |
| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C8 |
| Detection | Fluorescence (Ex: 265 nm, Em: 475 nm) | UV (265 nm) |
| Limit of Quantification | 3 ng/mL | 5 ng/mL |
| Key Feature | High sensitivity and specificity | Effective for plasma samples |
| Reference | nih.gov | nih.gov |
Mass Spectrometry Techniques (e.g., Fast Atom Bombardment Mass Spectrometry) for Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and identifying metabolites of 3'-AMT. Fast Atom Bombardment (FAB-MS) is a "soft" ionization technique particularly well-suited for analyzing thermally unstable and non-volatile molecules like nucleoside analogs. nih.govsigmaaldrich.com In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon), which causes the sample to sputter into the gas phase and ionize. nih.govnih.gov This process typically generates protonated molecules, [M+H]⁺, allowing for the determination of the precise molecular weight. nih.gov
In the context of 3'-AMT, MS techniques are crucial for identifying its phosphorylated metabolites, which are the active forms within the cell. Research has shown that 3'-AMT is metabolized into its 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate derivatives. nih.gov MS analysis would confirm the identity of these metabolites by detecting their specific mass-to-charge ratios, complementing data from other techniques like radiolabeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Complexation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of 3'-AMT. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign all the proton (¹H) and carbon (¹³C) signals in the molecule's spectrum.
NMR is also a powerful tool for studying how 3'-AMT and its analogs interact with other molecules, a process known as complexation analysis. For example, studies have used NMR to investigate the formation of boronate ester complexes with derivatives of 3'-AMT, providing insight into intermolecular interactions. Furthermore, advanced NMR techniques can be applied to study the binding of 3'-AMT triphosphate to its biological targets, such as DNA polymerases, revealing structural details of the enzyme-inhibitor complex.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.76 | s | 1H |
| 6.07 | t | 1H |
| 4.97 | m | 1H |
| 3.5-3.7 | m | 3H |
| 3.39 | q | 1H |
| 3.33 | br | 2H |
| 1.9-2.15 | m | 2H |
| 1.77 | s | 3H |
Data obtained in d6-DMSO at 300 MHz.
In Vitro and Cellular Research Models for Functional Assessment
To understand the biological effects of 3'-AMT, researchers use various in vitro and cellular models. These systems allow for the controlled investigation of the compound's impact on cellular processes and enzymatic activities.
Cell Culture Systems for Evaluating Effects on Cell Replication and Viability (e.g., Murine Sarcoma Cells, L1210 Cells, CEM Cells, PBMCs)
Cultured cell lines are fundamental for assessing the functional consequences of 3'-AMT exposure. Murine leukemia L1210 cells have been a key model system for studying this compound. nih.gov In these cells, 3'-AMT has been shown to decrease the incorporation of radiolabeled thymidine (B127349) into DNA, indicating an inhibition of DNA replication. nih.gov Studies using human T-lymphoblastoid CEM cells, a common model in antiviral and cancer research, have also been employed to evaluate the effects of related nucleoside analogs. The evaluation of 3'-AMT in human peripheral blood mononuclear cells (PBMCs) is also relevant, as these primary cells provide insight into the compound's effects in a mixed population of immune cells, which are often targets of the parent drug, AZT. Research on related aminocyanoborane derivatives of 3'-deoxythymidine (B150655) has demonstrated potent cytotoxic activity in murine and human tumor cell lines, including L1210 leukemia, suggesting that the core structure is active against various cell types. nih.gov
| Cell Line | Observed Effect | Reference |
|---|---|---|
| L1210 (Murine Leukemia) | Decreased incorporation of thymidine into DNA; accumulation of thymidine di- and triphosphates. | nih.gov |
| Murine and Human Tumor Cells | A derivative, 3'-aminocyanoborane-2', 3'-dideoxythymidine, showed potent cytotoxicity and inhibited DNA and RNA synthesis. | nih.gov |
| PBMCs (Human) | Commonly used model for studying metabolism and effects of nucleoside analogs on immune cells. |
Cell-Free Extracts for Reconstitution of Enzymatic Pathways
Cell-free extracts provide a simplified system to dissect the specific molecular mechanisms of a compound, free from the complexities of a whole cell. These extracts contain purified enzymes or cellular fractions that can reconstitute specific enzymatic pathways. A critical finding from cell-free assays is that the metabolized form of the compound, 3'-amino-3'-deoxythymidine-5'-triphosphate (3'-AMT-TP), acts as a competitive inhibitor of DNA polymerase-alpha with respect to the natural substrate, dTTP. nih.gov
In a cell-free system using activated calf thymus DNA as a template, 3'-AMT-TP demonstrated a binding affinity (Ki) of 3.3 µM for DNA polymerase-alpha. nih.gov This direct inhibition of a key enzyme in DNA replication is a major component of its mechanism of action. nih.gov Such cell-free systems are essential for confirming the direct targets of a drug or metabolite and for quantifying the kinetics of the inhibition, providing data that is difficult to obtain from cell culture experiments alone. nih.gov
Computational and Structural Biology Approaches
Computational methods such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide profound insights into molecular behavior at the atomic level. MD simulations allow researchers to observe the dynamic movements and interactions of a molecule over time, while QM calculations can elucidate electronic structure and reaction energetics, which are crucial for understanding reaction mechanisms. rsc.org
These techniques are particularly valuable for elucidating how a molecule like 3'-amino-3'-deoxythymidine interacts with its biological targets. For instance, it has been shown that the triphosphate form of AMT, 3'-amino-3'-deoxythymidine-5'-triphosphate, is a competitive inhibitor of DNA polymerase with respect to the natural substrate dTTP. nih.gov MD simulations could be employed to model the binding of 3'-amino-3'-deoxythymidine-5'-triphosphate within the active site of DNA polymerase. Such simulations could reveal the specific interactions that confer its inhibitory activity and the conformational changes that occur upon binding.
QM calculations can be used to study the reaction mechanism of the reduction of the azido (B1232118) group of the parent compound to the amino group of AMT. These calculations can map the potential energy surface of the reaction, identify transition states, and determine the activation energies, providing a detailed mechanistic picture that complements experimental findings from liver microsomal studies. While these computational methodologies are widely applied in drug discovery, specific studies detailing MD or QM calculations for the mechanistic elucidation of 3'-amino-3'-deoxythymidine are not extensively documented in the reviewed literature.
Conformational analysis of nucleoside mimics containing a 3'-amino group has been performed to understand the structural impact of this modification. rsc.org These studies reveal that such amide-linked nucleoside analogs have a high propensity to adopt an N-type conformation. rsc.org This preference for the C3'-endo pucker is significant because this conformation is characteristic of nucleotides within A-form DNA and RNA helices. x3dna.orgnih.gov
| Glycosidic Bond | Slightly weaker compared to ribonucleosides under acidic conditions at high temperatures. rsc.org | May affect stability in certain biochemical environments. |
The conformation of the sugar ring directly influences the relative orientation of the phosphate (B84403) backbone and the nucleobase, which in turn affects how the molecule is recognized by enzymes such as DNA polymerases and kinases. nih.gov The distinct conformational preference of 3'-amino-3'-deoxythymidine is therefore a crucial factor in its mechanism of action.
Applications of Thymidine, 3 Amino 3 Deoxy in Chemical Biology and Biotechnology Research
Development of Molecular Probes for Biochemical Investigations and Imaging
The presence of a primary amino group at the 3'-position of 3'-amino-3'-deoxythymidine (B22303) provides a convenient handle for the attachment of various reporter molecules, including fluorophores and quenchers. This has enabled the development of custom molecular probes for a wide range of biochemical and imaging studies.
Researchers can synthesize oligonucleotides incorporating 3'-amino-3'-deoxythymidine and then post-synthetically conjugate a molecule of interest to the 3'-amino group. 101.200.202 This approach is particularly useful when the desired label is not available as a phosphoramidite (B1245037) or is unstable under the conditions of oligonucleotide synthesis. 101.200.202 For instance, a variety of fluorescent dyes can be attached to the 3'-amino group, allowing for the creation of probes for fluorescence resonance energy transfer (FRET) assays, which are used to measure distances and detect interactions between molecules. oup.comnih.gov In a typical FRET application, a donor fluorophore and an acceptor (quencher) are placed on two molecules that are expected to interact. A change in the fluorescence signal indicates that the two molecules are in close proximity.
The versatility of the 3'-amino group allows for the coupling of a wide array of fluorescent dyes, each with distinct spectral properties. This enables the design of multiplex assays where multiple molecular events can be monitored simultaneously.
Table 1: Examples of Fluorophores and Quenchers for Modifying 3'-Amino-Oligonucleotides
| Reporter Type | Example | Excitation (nm) | Emission (nm) | Application |
|---|---|---|---|---|
| Fluorophore | 6-FAM (Fluorescein) | 495 | 520 | FRET Donor, Labeling |
| Fluorophore | TET | 521 | 536 | FRET Donor |
| Fluorophore | Cy3™ | 550 | 570 | FRET, Labeling |
| Fluorophore | TAMRA™ | 555 | 580 | FRET Acceptor/Quencher |
| Fluorophore | Lightcycler® 640 | 625 | 640 | FRET Reporter |
| Fluorophore | Cy5™ | 649 | 670 | FRET, Labeling |
This table is illustrative and not exhaustive. The spectral properties can vary slightly depending on the local environment.
Beyond in vitro biochemical assays, the modification of thymidine (B127349) analogues for in vivo imaging is an active area of research. For example, thymidine analogues have been developed as magnetic resonance imaging (MRI) probes to monitor gene expression. nih.gov While this specific study did not use the 3'-amino derivative, it highlights the potential of modifying the thymidine scaffold for advanced imaging applications. The ability to attach imaging agents to the 3'-amino group of 3'-amino-3'-deoxythymidine could pave the way for the development of novel probes for non-invasive biological imaging.
Utility in Chemical Replication and Primer Extension Studies
A primary application of 3'-amino-3'-deoxythymidine, particularly in its triphosphate form (3'-amino-ddTTP), is as a potent chain terminator in DNA synthesis. nih.gov DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.orgs3waas.gov.in Because 3'-amino-3'-deoxythymidine lacks this 3'-hydroxyl group, its incorporation into a growing DNA chain prevents the addition of subsequent nucleotides, effectively terminating the chain elongation process. nih.gov
This property has made it an invaluable tool in studies of DNA replication and for techniques such as primer extension analysis. nih.gov In vitro studies have shown that 3'-amino-3'-deoxythymidine-5'-triphosphate acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov
Table 2: Kinetic Parameters for Inhibition of DNA Polymerase-alpha by 3'-amino-3'-deoxythymidine-5'-triphosphate (3'-amino-ddTTP)
| Substrate | K_m (µM) | Inhibitor | K_i (µM) | Inhibition Type |
|---|
Data obtained from in vitro studies using activated calf thymus DNA as the template. nih.gov
The ability to act as a chain terminator is a property shared with other dideoxynucleotides used in Sanger sequencing. nih.gov However, the unique properties of the 3'-amino group have been further exploited. For instance, a derivative, 3'-amino-3'-deoxy-2-thio-thymidine, has been shown to be a superior substrate for the non-enzymatic copying of nucleic acid templates. rsc.orgnih.gov The substitution of a sulfur atom at the 2-position of the thymine (B56734) base enhances the rate of template copying by five-fold compared to the unmodified 3'-amino-3'-deoxythymidine monomer. rsc.orgnih.gov This highlights how modifications to the 3'-amino-3'-deoxythymidine scaffold can be used to fine-tune its properties for specific applications in chemical replication studies.
Engineering of Novel Nucleic Acid Mimics and Oligonucleotide Analogs for Functional Studies
The replacement of the natural 3'-hydroxyl group with an amino group allows for the creation of a non-natural N3'→P5' phosphoramidate (B1195095) linkage in oligonucleotides. nih.gov This modification results in nucleic acid mimics with significantly altered and often enhanced properties compared to their natural DNA and RNA counterparts. nih.gov
Oligonucleotides containing these N3'→P5' phosphoramidate linkages exhibit remarkable resistance to degradation by nucleases, which are enzymes that break down nucleic acids. nih.gov This increased stability is a crucial attribute for any oligonucleotide-based therapeutic or diagnostic agent. Furthermore, these nucleic acid mimics form highly stable duplexes with complementary DNA and especially RNA strands. nih.gov The melting temperature (T_m), which is the temperature at which half of the duplex dissociates, is significantly increased, by as much as 2.2 to 4.0°C per modification, when compared to the corresponding natural phosphodiester duplexes. nih.gov
These properties make 3'-amino-3'-deoxythymidine a key component in the engineering of:
Stable RNA Mimetics: The N3'→P5' phosphoramidate backbone induces a sugar pucker conformation (C3'-endo) that is similar to that of RNA. This allows these mimics to be used as stable substitutes for RNA in various functional studies. nih.gov
Antisense Oligonucleotides: The high affinity for complementary RNA and resistance to nucleases make these mimics promising candidates for antisense therapies, where the goal is to inhibit the expression of a specific gene by binding to its messenger RNA (mRNA). nih.gov
Aptamers: These are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. The enhanced stability of phosphoramidate-containing oligonucleotides can lead to the development of more robust aptamers for diagnostic and therapeutic purposes. creative-biolabs.com
The synthesis of these oligonucleotide analogues is often achieved using solid-phase synthesis, a method that allows for the precise, step-by-step assembly of the nucleic acid chain. 101.200.202
Investigation of Intermolecular Interactions in Nucleic Acid Structures
Studies have shown that decamers of oligothymidylate terminated with a 3'-amino group form unusually stable complexes with complementary poly(dA) and oligo(dA) strands. 101.200.202 This enhanced stability is attributed to favorable electrostatic interactions and the specific geometry of the phosphoramidate linkage, which can influence the hydration and ionic environment around the duplex. nih.govproteopedia.org The amino group, being basic, can be protonated at physiological pH, introducing a positive charge that can interact favorably with the negatively charged phosphate (B84403) backbone of the complementary strand.
Applications in Gene Silencing Research through Stimuli-Responsive Oligonucleotides
Gene silencing, which aims to specifically inhibit the expression of a target gene, is a powerful therapeutic strategy. nih.govbeilstein-journals.org Oligonucleotides are at the heart of many gene-silencing approaches, but their delivery and controlled activation within the cell remain significant challenges. beilstein-journals.org Stimuli-responsive oligonucleotides, which are activated by specific triggers such as light, pH changes, or the presence of certain molecules, offer a promising solution to these challenges. nih.govbeilstein-journals.org
The 3'-amino group of 3'-amino-3'-deoxythymidine serves as an ideal attachment point for caging groups that can render an oligonucleotide inactive until a specific stimulus is applied. For example, a photolabile caging group can be attached to the 3'-amino terminus. The oligonucleotide remains inactive until it is exposed to light of a specific wavelength, which cleaves the caging group and restores the oligonucleotide's activity.
A notable example of a stimuli-responsive system involves the use of 3'-amino-modified small interfering RNA (siRNA). In one study, 3'-amino siRNA was conjugated to nanoparticles via a linker that can be cleaved by a specific chemical trigger. The nanoparticle-siRNA conjugate is too large to interact with the cellular machinery responsible for gene silencing. However, upon introduction of the trigger, the siRNA is released from the nanoparticle and can then perform its gene-silencing function. This approach allows for the spatial and temporal control of gene silencing, which is highly desirable for therapeutic applications.
The development of such "prodrug" strategies, where an inactive molecule is converted to an active one in response to a specific stimulus, is a rapidly growing area of research. nih.govbeilstein-journals.org The chemical versatility of the 3'-amino group in 3'-amino-3'-deoxythymidine makes it a valuable component in the design and synthesis of these sophisticated, stimuli-responsive systems for gene silencing research.
Future Directions and Emerging Research Avenues for Thymidine, 3 Amino 3 Deoxy Analogues
Exploration of Novel Synthetic Pathways for Derivatization
The synthesis of 3'-amino-3'-deoxythymidine (B22303) and its derivatives is a critical area of research, as efficient synthetic routes are essential for accessing novel analogues for further study. A common and efficient method involves the reduction of 3'-azido-3'-deoxythymidine (AZT) and its 5'-protected derivatives. nih.govprepchem.com One suggested pathway utilizes a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source to achieve this transformation. nih.gov Another established method involves the catalytic hydrogenation of 3'-azido-3'-deoxythymidine using 10% Palladium on carbon (Pd/C) in an ethanol (B145695) slurry under hydrogen atmosphere. prepchem.com
Recent research has also focused on creating more complex derivatives to enhance specific properties. For instance, a scalable synthesis has been developed for 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide, an activated monomer. rsc.orgnih.gov This multi-step process begins with thymidine (B127349) and involves strategic protection and modification steps to introduce the 2-thio and activated 5'-phosphoro-2-methylimidazolide moieties. rsc.org The development of such scalable syntheses is crucial for producing sufficient quantities of these highly reactive nucleotides for quantitative analysis and application in nonenzymatic template-copying systems. rsc.org
Further derivatization strategies are being explored to create analogues with tailored properties. For example, the synthesis of 3',5'-Diamino-3',5'-dideoxythymidine has been achieved through a nine-step process starting from thymidine. nih.gov Research into 4′-C-substituted thymidine analogues, such as those with aminoalkyl groups, has also shown that modifying the side chains can enhance properties like nuclease resistance. mdpi.com These synthetic explorations provide a platform for generating a diverse library of 3'-amino-3'-deoxythymidine analogues, each with potentially unique biological activities and applications.
| Precursor Compound | Synthetic Target | Key Reagents/Catalysts | Reference |
| 3'-azido-3'-deoxythymidine | 3'-amino-3'-deoxythymidine | Palladium catalyst, Ammonium formate | nih.gov |
| 3'-azido-3'-deoxythymidine | 3'-amino-3'-deoxythymidine | 10% Pd/C, Hydrogen | prepchem.com |
| Thymidine | 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide | Multiple steps involving thio-carbonylation and phosphorylation | rsc.orgnih.gov |
| Thymidine | 3',5'-Diamino-3',5'-dideoxythymidine | Nine-step synthesis | nih.gov |
Advanced Mechanistic Characterization of Biological Interactions at the Molecular Level
Understanding the precise molecular interactions of 3'-amino-3'-deoxythymidine and its analogues is fundamental to their application. A primary mechanism of action for the parent compound is the inhibition of DNA synthesis. nih.gov Following cellular uptake, 3'-amino-3'-deoxythymidine is phosphorylated to its monophosphate, diphosphate (B83284), and triphosphate derivatives. nih.gov The triphosphate form, 3'-Amino-3'-deoxythymidine-5'-triphosphate, acts as a competitive inhibitor with respect to the natural substrate deoxythymidine triphosphate (dTTP) for DNA polymerase. nih.gov Studies using DNA polymerase-alpha have shown a Ki of 3.3 µM for the inhibitor, compared to a Km of 8 µM for dTTP, indicating a significant inhibitory effect on the DNA polymerase reaction. nih.gov Notably, the compound itself does not get incorporated into DNA. nih.gov
The replacement of the 3'-hydroxyl group with a more nucleophilic amino group has been exploited in the context of non-enzymatic nucleic acid replication. N3'→P5' phosphoramidate (B1195095) DNA (3'-NP-DNA), formed from 3'-amino-2',3'-dideoxynucleotides, is an attractive alternative genetic polymer because it adopts a helical geometry similar to A-form RNA. rsc.org Analogues such as 3′-amino-3′-deoxy-2-thio-thymidine have been shown to be superior substrates for the nonenzymatic copying of nucleic acid templates. rsc.orgrsc.org The sulfur substitution at the 2-position enhances the rate of template copying by as much as 5-fold compared to the unmodified 3'-amino-3'-deoxythymidine monomer. rsc.orgnih.gov In general, 3'-amino monomers demonstrate a 2- to 30-fold rate enhancement over their corresponding ribonucleotide counterparts in these systems. rsc.orgnih.gov This enhanced reactivity is crucial for developing polymerase-free information transfer systems, a concept of interest in origin-of-life research and synthetic biology. rsc.org
Innovative Applications in Chemical Biology Tool Development
The unique properties of 3'-amino-3'-deoxythymidine analogues make them valuable tools in chemical biology for probing and manipulating biological systems. Their ability to participate in nonenzymatic template-directed polymerization allows for the synthesis of phosphoramidate DNA (3'-NP-DNA). rsc.org This synthetic genetic polymer, with its A-form RNA-like geometry, serves as a model system for studying the fundamental processes of nucleic acid replication and the potential for alternative genetic materials. rsc.org
Derivatives like 3'-amino-3'-deoxy-2-thio-thymidine, activated as 5'-phosphoro-imidazolides, are particularly effective in this context, enabling the rapid and efficient copying of adenosine (B11128) residues in RNA and DNA templates without the need for a polymerase enzyme. rsc.orgrsc.org This provides a powerful tool for investigating the chemical requirements of nucleic acid replication and for the construction of artificial life forms based on non-biological polymers. rsc.org
Furthermore, thymidine analogues are widely used to tag and track DNA synthesis in replicating cells. mdpi.com While traditional methods used halogenated analogues like BrdU, newer "click chemistry" compatible analogues such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have emerged. mdpi.com The 3'-amino group of 3'-amino-3'-deoxythymidine offers a functional handle that can be similarly exploited. For example, the primary amino group can be used to conjugate various ligands, such as fluorescent dyes, biotin, or other reporter moieties, to oligonucleotides. genelink.com This allows for the creation of customized probes for a wide range of applications in molecular biology and diagnostics, including affinity assays and cellular imaging, while preserving the molecular integrity of the system under study. mdpi.comgenelink.com
Computational Design and Predictive Modeling of Analog Activity and Specificity
Computational methods are becoming indispensable in the design and optimization of nucleoside analogues. In silico approaches can predict the biological properties of novel derivatives of 3'-amino-3'-deoxythymidine, saving significant time and resources in the drug discovery and tool development process. nih.gov By modeling the interactions between an analogue and its biological target, such as a viral reverse transcriptase or a DNA polymerase, researchers can estimate its binding affinity and specificity.
For instance, understanding the structural basis of drug resistance is an area where computational modeling is highly valuable. Mutations in enzymes like HIV reverse transcriptase can confer resistance to nucleoside inhibitors. nih.gov Computational docking and molecular dynamics simulations can elucidate how these mutations, even those distant from the active site, induce conformational changes that alter inhibitor binding. nih.gov This knowledge can guide the design of new analogues that are less susceptible to known resistance mechanisms.
Predictive models can also be used to optimize the physicochemical properties of analogues. Properties such as molecular weight, lipophilicity (XLogP), and the number of hydrogen bond donors and acceptors can be calculated to predict absorption and distribution characteristics. nih.govuni.lu Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, can also be predicted for different adducts, aiding in their analytical identification. uni.lu These predictive tools allow for the pre-screening of virtual libraries of 3'-amino-3'-deoxythymidine derivatives, prioritizing the synthesis of compounds with the most promising profiles for a given application.
| Predicted Property | Value for 3'-amino-3'-deoxythymidine | Source |
| Molecular Weight | 243.26 g/mol | nih.gov |
| XLogP3-AA | -1.2 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Predicted CCS ([M+H]+) | 152.3 Ų | uni.lu |
Contribution to Understanding Nucleoside Metabolism and Mechanisms of Drug Resistance
Thymidine, 3'-amino-3'-deoxy- (AMT) is a known catabolite of the widely used antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). nih.govbiosynth.com Studies have shown that AZT is metabolized in the liver, with the formation of AMT being a key step. nih.gov The conversion of the 3'-azido group of AZT to a 3'-amino group is a reductive process that can occur in liver microsomes and is dependent on NADPH. nih.gov The formation of this toxic catabolite is significant, as AMT has been found to be 5- to 7-fold more toxic to human hematopoietic progenitor cells than the parent drug, AZT. nih.gov Understanding this metabolic pathway is critical for comprehending the complete cytotoxic profile of AZT.
The study of nucleoside analogues like AMT and its precursors is also instrumental in elucidating mechanisms of drug resistance. Resistance to nucleoside inhibitors like AZT often arises from specific mutations in the target enzyme, such as HIV reverse transcriptase. nih.gov These mutations can be distant from the enzyme's active site but still produce long-range conformational changes that reduce the enzyme's affinity for the inhibitor triphosphate. nih.gov For example, resistance to AZT is associated with a series of mutations including D67N, K70R, T215F, and K219Q. nih.gov Interestingly, some mutations that confer resistance to one drug can increase susceptibility to another. The Y181C mutation, which confers resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs), can suppress pre-existing resistance to AZT when present in the same reverse transcriptase enzyme. asm.org Studying these complex interactions helps in designing combination therapies and developing new analogues that can overcome or bypass these resistance mechanisms.
Potential for Targeted Delivery System Development within Research Contexts
The development of targeted delivery systems is a burgeoning field aimed at increasing the efficacy of therapeutic agents while minimizing off-target effects. drug-dev.comyoutube.com For research applications involving 3'-amino-3'-deoxythymidine analogues, targeted delivery could significantly enhance their utility. These systems typically use nanocarriers, such as liposomes, polymers, or DNA-based nanostructures, to deliver a payload to specific cells or tissues. drug-dev.commdpi.com
Targeting is achieved by functionalizing the surface of the nanocarrier with ligands—such as antibodies, peptides, or vitamins—that bind to receptors overexpressed on the target cells. drug-dev.comnih.gov For example, peptide-based delivery systems can be engineered to target specific cancer cells, facilitating enhanced cellular uptake of the cargo. nih.gov
In the context of 3'-amino-3'-deoxythymidine analogues, a targeted system could be designed to deliver these compounds specifically to rapidly dividing cancer cells for antineoplastic studies or to virally infected cells. The 3'-amino group or other positions on the nucleoside could serve as an attachment point for conjugation to a delivery vehicle or a targeting ligand. genelink.com DNA-based nanocarriers, such as the 3DNA® platform, offer a particularly flexible approach, allowing for the attachment of multiple targeting molecules and drug payloads onto a single, customizable scaffold. drug-dev.com Such advanced delivery systems could enable researchers to probe the effects of novel 3'-amino-3'-deoxythymidine derivatives with greater precision and in more complex biological models. youtube.com
Q & A
Q. What are the key synthetic pathways for 3'-amino-3'-deoxythymidine, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves modifying thymidine at the 3'-position. For example, one method incorporates a 3'-amino group via enzymatic or chemical means, such as using CCA-adding enzyme to attach 3'-amino-3'-deoxy adenosine to tRNA ( ). Optimization may include adjusting reaction temperature, solvent polarity (e.g., DMF-water mixtures), and catalyst concentration (e.g., Pd/C for deprotection) . Purification via HPLC or column chromatography is critical for isolating high-purity products .
Q. How do researchers confirm the structural integrity of 3'-amino-3'-deoxythymidine derivatives using spectroscopic and chromatographic methods?
Structural validation relies on NMR (e.g., H, C) to confirm the absence of the native 2'-OH group and presence of the 3'-amino moiety. Mass spectrometry (MS) verifies molecular weight, while HPLC assesses purity. For phosphorylated derivatives (e.g., 5'-O-(phosphonomethyl) analogs), P NMR and ion-exchange chromatography are used .
Q. What are the stability considerations for 3'-amino-3'-deoxythymidine under varying pH and temperature conditions?
Stability studies involve incubating the compound at physiological pH (7.4) and elevated temperatures (e.g., 37°C) to mimic biological environments. Degradation products are analyzed via LC-MS, with particular attention to hydrolysis of the amino group or phosphonate linkages. Buffered solutions (e.g., glycine pH 9) are recommended for storage .
Advanced Research Questions
Q. What role does the 3'-amino group play in ribosomal P-site substrate activity compared to the native 2'-hydroxyl group?
The 3'-amino group disrupts hydrogen bonding in the ribosomal P-site, reducing translational fidelity. Studies using modified tRNA show that the absence of the 2'-OH decreases peptidyl transferase activity by ~50%, as observed in Thermus thermophilus ribosome assays . This modification is critical for probing ribosome mechanics .
Q. How does the incorporation of 3'-amino-3'-deoxythymidine into tRNA affect aminoacylation efficiency and translational fidelity?
Enzymatic aminoacylation assays reveal that the 3'-amino group sterically hinders aminoacyl-tRNA synthetase binding, reducing charging efficiency by ~30–40%. Mispairing rates increase during elongation, as shown in E. coli translation systems . Single-molecule FRET can track real-time tRNA-ribosome interactions .
Q. What experimental strategies are employed to study the impact of 3'-amino-3'-deoxythymidine on peptide bond formation mechanisms?
Cryo-EM and X-ray crystallography of ribosome complexes (e.g., 70S ribosome bound to modified tRNA) visualize steric clashes caused by the 3'-amino group. Kinetic assays using stopped-flow techniques measure peptidyl transfer rates, revealing a 2-fold decrease compared to unmodified substrates .
Q. How do computational modeling approaches predict interactions between 3'-amino-3'-deoxythymidine-modified tRNA and aminoacyl-tRNA synthetases?
Molecular dynamics simulations (e.g., AMBER force fields) model tRNA-synthetase docking. Energy minimization highlights unfavorable electrostatic interactions between the 3'-amino group and synthetase catalytic domains, aligning with experimental Km values .
Q. In comparative studies, how does 3'-amino-3'-deoxythymidine influence oligonucleotide duplex stability and nuclease resistance compared to analogs like AZT?
Thermal denaturation (Tm) assays show that 3'-amino substitution increases duplex stability by 2–3°C relative to AZT due to altered sugar pucker. Nuclease resistance is tested via incubation with serum nucleases, with modified oligonucleotides showing ~50% longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
